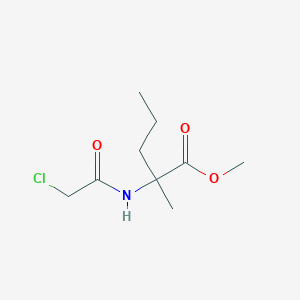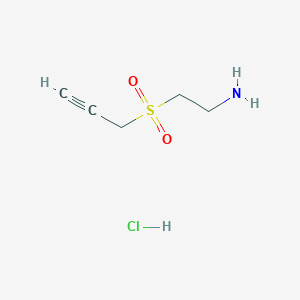
4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride
説明
“4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride” is a chemical compound . It is also known as "4-(Aminomethyl)-1-tert-butylpyrrolidin-2-one hydrochloride" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H16N2O.ClH/c1-8(2,3)10-5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3;1H . The molecular weight of this compound is 192.69 . Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 192.69 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available .科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Fluorinated Proline Derivatives for 19F NMR
- (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-hydroxyproline were synthesized, demonstrating unique conformational preferences and sensitivity in 19F NMR, suggesting their potential utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Pyrrolidine Derivatives as Synthons
- Synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides highlighted their utility as attractive synthons for medicinal chemistry, especially in dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Imidazolidin-4-ones from Amino Acids
- The preparation of enantiomerically pure cis- and trans-Configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids highlights the synthetic versatility of tert-butylpyrrolidin derivatives in producing chiral, nonracemic compounds (Naef & Seebach, 1985).
Antioxidant Activity of Schiff Bases
- Study on Schiff bases containing ferrocenyl and (thio-)phenol, catechol fragments showed significant antioxidant activities, indicating the potential of tert-butylpyrrolidin derivatives in the development of antioxidant agents (Smolyaninov et al., 2018).
Amino Acid Homologation
- A general strategy for amino acid homologation via Blaise reaction involving tert-butylpyrrolidin derivatives was presented, opening avenues for synthesizing saturated imidazolidinones and chiral 4-aminopyrrolidones (Hoang et al., 2009).
Safety and Hazards
The safety information for “4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
4-amino-1-tert-butylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)10-5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWYRWOANGKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-14-8 | |
| Record name | 2-Pyrrolidinone, 4-amino-1-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)





![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)


methanol](/img/structure/B1377659.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)

